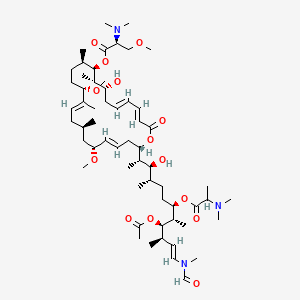

Aplyronine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

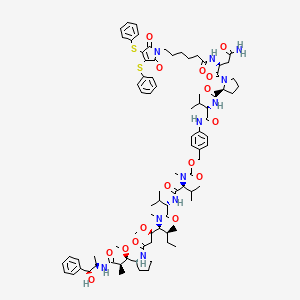

Aplyronine B is a cytotoxic macrolide isolated from the sea hare Aplysia kurodaiThese compounds are known for their potent antitumor activity and have been the subject of extensive chemical and biological research .

Métodos De Preparación

The total synthesis of aplyronine B involves complex synthetic routes. One approach includes the use of a highly convergent aldol-based route, which significantly improves step economy compared to previous methods . The synthesis typically involves the construction of a 24-membered macrolactone and an elaborate side chain terminating in an N-vinyl-N-formamide moiety . Key steps in the synthesis include Ni/Cr-mediated coupling reactions, which have been shown to improve both yield and stereoselectivity .

Análisis De Reacciones Químicas

Aplyronine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction, m-chloroperbenzoic acid (m-CPBA) for oxidation, and pivaloyl chloride (PivCl) for acylation . Major products formed from these reactions include derivatives with modified side chains and altered cytotoxicity profiles .

Aplicaciones Científicas De Investigación

Aplyronine B has significant applications in scientific research, particularly in the field of cancer research. It exhibits potent cytotoxicity against HeLa-S3 cells, making it a valuable compound for studying cancer cell growth inhibition . Additionally, this compound has been used in structure-activity relationship studies to design simplified analogues with improved synthetic accessibility and retained biological activity . Its unique mechanism of action, involving the induction of protein-protein interactions between actin and tubulin, has also made it a subject of interest in chemical biology .

Mecanismo De Acción

Aplyronine B exerts its effects by inducing protein-protein interactions between actin and tubulin, two major cytoskeletal proteins. This interaction leads to the formation of a heterotrimeric complex, which inhibits tubulin polymerization and disrupts cytoskeletal dynamics . The compound binds to actin, forming a 1:1 complex, and then further interacts with tubulin to form the 1:1:1 complex . This unique mechanism of action is responsible for its potent cytotoxicity and antitumor activity.

Comparación Con Compuestos Similares

Aplyronine B is part of a family of cytotoxic macrolides that includes aplyronines A, C, D, E, F, G, and H. Among these, aplyronine A is the most studied and exhibits the highest cytotoxicity . Other similar compounds include reidispongiolide A, scytophycin C, and rhizopodin, which also bind to actin as their protein target . this compound is unique in its specific side chain structure and its ability to form a heterotrimeric complex with actin and tubulin .

Propiedades

Fórmula molecular |

C59H101N3O14 |

|---|---|

Peso molecular |

1076.4 g/mol |

Nombre IUPAC |

[(3E,5E,8R,9S,10R,11R,14S,15E,18R,20R,21E,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[2-(dimethylamino)propanoyloxy]-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-8-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-10-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate |

InChI |

InChI=1S/C59H101N3O14/c1-38-27-28-39(2)51(72-18)31-30-41(4)56(76-59(69)49(36-70-16)61(13)14)43(6)50(65)24-20-19-21-26-54(66)74-52(25-22-23-48(35-38)71-17)44(7)55(67)40(3)29-32-53(75-58(68)46(9)60(11)12)45(8)57(73-47(10)64)42(5)33-34-62(15)37-63/h19-23,26,28,33-34,37-38,40-46,48-53,55-57,65,67H,24-25,27,29-32,35-36H2,1-18H3/b20-19+,23-22+,26-21+,34-33+,39-28+/t38-,40+,41-,42-,43+,44-,45+,46?,48+,49+,50-,51+,52+,53-,55+,56-,57-/m1/s1 |

Clave InChI |

LBWIGLNHANBXDK-JQEXLIRHSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@H](/C(=C/C[C@H](C[C@H](/C=C/C[C@H](OC(=O)/C=C/C=C/C[C@H]([C@@H]([C@@H]1OC(=O)[C@H](COC)N(C)C)C)O)[C@@H](C)[C@H]([C@@H](C)CC[C@H]([C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)/C)OC |

SMILES canónico |

CC1CCC(C(=CCC(CC(C=CCC(OC(=O)C=CC=CCC(C(C1OC(=O)C(COC)N(C)C)C)O)C(C)C(C(C)CCC(C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC(=O)C(C)N(C)C)O)OC)C)C)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390265.png)

![1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390280.png)

![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12390316.png)

![1-|A-D-Ribofuranosyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12390324.png)

![cyclo[N(Me)Ala-D-OGlu(OPr)(OPr)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12390336.png)

![[pGlu4]-Myelin Basic Protein (4-14)](/img/structure/B12390349.png)